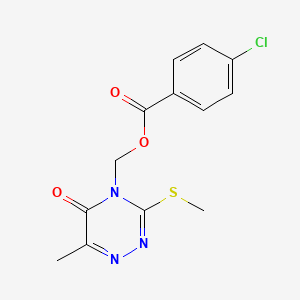

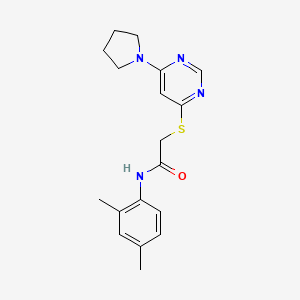

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chlorobenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Triazine derivatives, including those related to the specified compound, are widely studied for their chemical properties and synthesis methods. For example, research has demonstrated novel methods for synthesizing conformationally constrained, masked cysteines through the use of 4-sulfanylmethylene-5(4H)-oxazolones, leading to the preparation of unknown 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives (Clerici, Gelmi, & Pocar, 1999). Such derivatives are important synthons for further chemical transformations and can be used in various chemical syntheses.

Biological Applications

Triazine derivatives have shown potential in biological applications, particularly as inhibitors of carbonic anhydrase (CA) isoforms, which are relevant in physiological processes and disease states. A study on novel sulfonamide incorporating triazine derivatives demonstrated appreciable inhibition of human carbonic anhydrase isoforms, suggesting potential for the development of new anticancer drugs targeting hypoxia-induced CA isoforms (Havránková et al., 2018).

Material Science and Engineering

In material science, triazine derivatives have been explored for their tribological properties, such as in the study of sulfur-containing triazine derivatives used as additives in water-glycol base fluid. These derivatives improved the antiwear and friction-reducing capacities of the base fluid, indicating their potential as lubricant additives (Wu et al., 2017).

Environmental Science

In environmental science, specific triazine derivatives have been studied for their use as sulfur sources by bacteria, highlighting an ecological aspect where bacteria can utilize certain triazine herbicides as a sole source of sulfur for growth. This suggests potential environmental implications and applications in bioremediation (Cook & Hütter, 1982).

Advanced Functional Materials

Research into the synthesis and properties of novel proton-conducting aromatic poly(ether sulfone)s containing triazine groups has been conducted to study the effects of branching groups on solubility as well as thermal and mechanical properties. Such materials are of interest for their potential use in proton exchange membranes (Tigelaar et al., 2009).

Propriétés

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S/c1-8-11(18)17(13(21-2)16-15-8)7-20-12(19)9-3-5-10(14)6-4-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXPJJSDXMALST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)Cl)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2666531.png)

![6-[1-(2-Chloroacetyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B2666532.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2666534.png)

![2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2666535.png)

![N-[4-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2666539.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2666541.png)

![4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2666548.png)

![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2666554.png)